2-(2-chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide

Small-molecule probe Isoxazole SAR Medicinal chemistry

2-(2-Chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide (CAS 1210782-39-0) is a synthetic, small-molecule isoxazole-acetamide hybrid containing a 2-chlorophenylacetamide moiety, a furan ring, and a 3,5-disubstituted isoxazole core. Its molecular formula is C16H13ClN2O3, with a molecular weight of 316.74 g/mol and a typical vendor-reported purity of 95%.

Molecular Formula C16H13ClN2O3
Molecular Weight 316.74
CAS No. 1210782-39-0
Cat. No. B2636215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide
CAS1210782-39-0
Molecular FormulaC16H13ClN2O3
Molecular Weight316.74
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CO3)Cl
InChIInChI=1S/C16H13ClN2O3/c17-13-5-2-1-4-11(13)8-16(20)18-10-12-9-15(22-19-12)14-6-3-7-21-14/h1-7,9H,8,10H2,(H,18,20)
InChIKeyNMMMGSGCIFQVLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide (CAS 1210782-39-0): Procurement and Differentiation Baseline


2-(2-Chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide (CAS 1210782-39-0) is a synthetic, small-molecule isoxazole-acetamide hybrid containing a 2-chlorophenylacetamide moiety, a furan ring, and a 3,5-disubstituted isoxazole core. Its molecular formula is C16H13ClN2O3, with a molecular weight of 316.74 g/mol and a typical vendor-reported purity of 95% . The compound is offered by multiple chemical suppliers as a research-grade tool compound, but it currently lacks published peer-reviewed biological characterization or head-to-head comparative data against direct structural analogs [1].

Why In-Class Isoxazole-Acetamide Analogs Cannot Simply Replace 2-(2-Chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide


Although multiple isoxazole-acetamide derivatives share the same core scaffold (e.g., 2-(4-chlorophenyl), 2-(4-fluorophenyl), or 2-(m-tolyloxy) variants), even minor changes in the substitution pattern can lead to large differences in target affinity, selectivity, and functional activity. The presence of the ortho-chloro substituent on the phenyl ring in this compound, combined with a furan-substituted isoxazole, creates a unique steric and electronic environment that cannot be assumed to behave identically to its para‑substituted or heteroaryl‑exchanged analogs. Without direct comparative data, however, the magnitude and direction of these differences remain unquantified, making generic substitution a high-risk strategy for any structure-activity relationship (SAR) program .

Quantitative Evidence Guide: Differentiation of 2-(2-Chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide from Its Closest Analogs


Structural Uniqueness vs. Closest Commercial Analogs (No Head-to-Head Bioactivity Data Available)

The target compound possesses an ortho-chlorophenylacetamide group linked via a methylene bridge to a 5‑(furan‑2‑yl)isoxazole core. The closest commercially available analogs differ in at least one critical structural feature: for example, 2‑(4‑chlorophenyl)-N-((5‑(furan‑2‑yl)isoxazol‑3‑yl)methyl)acetamide has a para‑chloro instead of ortho‑chloro substitution; 2‑(4‑fluorophenyl)-N-((5‑(furan‑2‑yl)isoxazol‑3‑yl)methyl)acetamide [1] replaces chlorine with fluorine and moves it to the para position; and 2‑(2‑chlorophenyl)-N-(isoxazol‑4‑yl)acetamide lacks the furan ring and uses a different isoxazole connectivity. No published biological assay directly compares these compounds under identical conditions, so quantitative differentiation cannot yet be claimed.

Small-molecule probe Isoxazole SAR Medicinal chemistry

Potential Notch Pathway Linkage (Class-Level Inference Without Target-Specific Data)

A J‑GLOBAL patent summary (JP2009529518) describes isoxazole derivatives, including compounds of formula (I) that encompass the target compound's general scaffold, as being useful for treating disorders associated with Notch signaling pathway activation [1]. However, the summary does not list the specific compound by name or provide IC50/EC50 values. No peer‑reviewed publication quantifying the compound's activity at Notch receptors or comparing it to known Notch modulators (e.g., DAPT, DBZ) was identified.

Notch signaling Isoxazole agonist Developmental biology

Absence of Published EPAC1 Inhibitory Activity (Negative Evidence vs. EPAC1‑Targeted Isoxazoles)

A structurally distinct series of isoxazole‑containing EPAC1 inhibitors is documented in US Patent 11124489 and in peer‑reviewed studies, exemplified by compounds such as ESI‑09 (IC50 ≈ 10.8 µM) and NY0564 (IC50 = 8.5 µM) [1]. The target compound (CAS 1210782‑39‑0) is not listed in that patent or in associated BindingDB entries, indicating it has not been profiled as an EPAC1 inhibitor. This absence is relevant because users seeking isoxazole‑based EPAC1 probes should not assume this compound will show EPAC1 activity without de novo screening.

EPAC1 Pancreatic cancer cAMP signaling

Best-Fit Research Scenarios for 2-(2-Chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide Based on Available Evidence


Exploratory SAR studies in isoxazole-acetamide chemical space

The compound serves as a unique entry point for medicinal chemistry teams requiring an ortho‑chloro, furan‑bearing isoxazole‑acetamide that is not represented by the more common para‑substituted or furan‑devoid analogs currently available from vendors . Its procurement is justified when the goal is to probe the effect of ortho‑chloro substitution on target binding or pharmacokinetic properties.

Notch pathway investigation (follow‑up screening required)

Given the patent-level association of the general isoxazole scaffold with Notch signaling modulation [1], the compound could be included in a focused library for phenotypic screening in Notch‑dependent cell lines (e.g., T‑ALL, intestinal organoids). However, users must plan for de novo dose‑response and selectivity profiling, as no quantitative Notch activity data are publicly available.

Negative‑control exclusion in EPAC1‑targeted campaigns

Because the compound is structurally distinct from the EPAC1 inhibitor chemotype described in US11124489 [2], it can be used as a negative control or specificity counter‑screen compound when evaluating EPAC1‑mediated phenotypes, provided that its lack of EPAC1 activity is experimentally confirmed first.

Chemical probe development starting point

The compound's three‑ring architecture (chlorophenyl, isoxazole, furan) offers multiple vectors for chemical modification. Researchers aiming to develop a novel chemical probe for an under‑explored target may select this compound as a synthetic intermediate or as a base scaffold for library enumeration, leveraging its commercial availability in gram quantities .

Quote Request

Request a Quote for 2-(2-chlorophenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.